molecular formula C18H19N3O3 B4508054 3-{[4-(4-morpholinyl)benzoyl]amino}benzamide

3-{[4-(4-morpholinyl)benzoyl]amino}benzamide

Cat. No.: B4508054
M. Wt: 325.4 g/mol
InChI Key: YEAVSXPUBBOEPH-UHFFFAOYSA-N
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Description

3-{[4-(4-morpholinyl)benzoyl]amino}benzamide is a useful research compound. Its molecular formula is C18H19N3O3 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.14264148 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and crystal structure of derivatives related to 3-{[4-(4-morpholinyl)benzoyl]amino}benzamide have been extensively studied. For instance, derivatives have been synthesized by condensation reactions and analyzed for their crystal structures, demonstrating distinct crystal systems and space groups. These studies contribute to understanding the chemical and physical properties of these compounds, essential for their application in scientific research (Jiu-Fu Lu et al., 2017).

Biological Activity and Potential Applications

  • Various synthesized derivatives exhibit significant inhibitory effects on the proliferation of cancer cell lines, indicating their potential as therapeutic agents in oncology (X. Ji et al., 2018). Such studies highlight the role of these compounds in developing new cancer treatments, focusing on their ability to target specific cancer cells without affecting healthy cells.
  • The synthesis of biodegradable polyesteramides with pendant functional groups from morpholine-2,5-dione derivatives represents another application area. These polymers, designed for medical and environmental applications, demonstrate the versatility of this compound derivatives in creating materials with specific functional properties (P. J. I. Veld et al., 1992).

Antimicrobial and Antifungal Activities

  • Some derivatives have been evaluated for their antimicrobial and antifungal activities, showcasing their potential in addressing infectious diseases and agricultural pathogens. This research path is crucial for developing new antibiotics and antifungal agents, especially in the face of increasing antibiotic resistance (Zhou Weiqun et al., 2005).

Properties

IUPAC Name

3-[(4-morpholin-4-ylbenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c19-17(22)14-2-1-3-15(12-14)20-18(23)13-4-6-16(7-5-13)21-8-10-24-11-9-21/h1-7,12H,8-11H2,(H2,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAVSXPUBBOEPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.